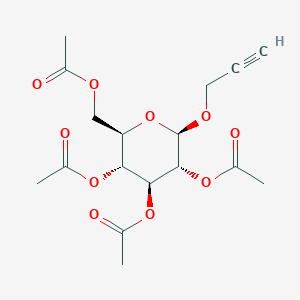

2-Propinyl-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosid

Übersicht

Beschreibung

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a fascinating compound known for its diverse pharmacological properties.

Wissenschaftliche Forschungsanwendungen

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.

Medicine: It exhibits anti-inflammatory, immune-modulating, and neuroprotective properties, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

Target of Action

It is known that this compound has a wide range of therapeutic abilities, encompassing the domains of inflammation, immune modulation, cancer containment, and neuroprotection .

Mode of Action

The propargyl function in organic synthesis, in general, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Biochemische Analyse

Biochemical Properties

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside plays a significant role in various biochemical reactions, particularly in the context of glycosylation and carbohydrate metabolism. This compound interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can serve as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, thereby modifying their structure and function. Additionally, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can interact with lectins, which are carbohydrate-binding proteins that play crucial roles in cell-cell communication and immune responses .

Cellular Effects

The effects of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in glycolysis and the pentose phosphate pathway, leading to alterations in cellular energy production and redox balance . Furthermore, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can impact the expression of genes related to carbohydrate metabolism and cell proliferation, thereby influencing cell growth and differentiation.

Molecular Mechanism

At the molecular level, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity and influencing metabolic pathways . Additionally, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of acetyl groups and the formation of the corresponding deacetylated product . In in vitro and in vivo studies, prolonged exposure to 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has been shown to affect cellular processes such as proliferation, apoptosis, and differentiation, with potential implications for therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote tissue regeneration, while at high doses, it may exhibit toxic or adverse effects . For instance, high doses of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside have been associated with oxidative stress and inflammation in animal models, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is involved in several metabolic pathways, including those related to carbohydrate metabolism and energy production. This compound can be metabolized by enzymes such as glycosidases and esterases, leading to the formation of various metabolites that participate in metabolic flux and influence metabolite levels . Additionally, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can affect the activity of key metabolic enzymes, thereby modulating the flow of metabolites through different pathways .

Transport and Distribution

The transport and distribution of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the presence of specific transporters . Once inside the cell, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can interact with intracellular binding proteins, which influence its localization and accumulation in different cellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside typically involves the acetylation of glucose derivatives. One common method starts with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, which reacts with propargyl alcohol in the presence of boron trifluoride etherate to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to maintain the integrity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the propynyl group, potentially forming epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as oxidized and reduced forms of the original compound .

Vergleich Mit ähnlichen Verbindungen

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose: A closely related compound with similar acetylation but lacking the propynyl group.

Allyl-tetra-O-acetyl-β-D-glucopyranoside: Another derivative with an allyl group instead of a propynyl group.

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but without the propynyl modification.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455607 | |

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-02-1 | |

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide](/img/structure/B1365523.png)

![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)

![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)